3'-Desethoxy-drotaverine

Beschreibung

Contextualization of Drotaverine and its Structural Analogues

Drotaverine is an antispasmodic drug, structurally related to papaverine (B1678415), that functions as a selective inhibitor of phosphodiesterase-4 (PDE4). wikipedia.orgnih.gov This mechanism of action leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, resulting in the relaxation of smooth muscles. nih.gov Chemically, drotaverine is a benzylisoquinoline derivative. nih.govnih.gov Its structure has given rise to various analogues and related compounds, which are often studied to understand structure-activity relationships and potential metabolic pathways.

The synthesis and metabolism of drotaverine can lead to the formation of several related substances. These compounds, which may include precursors, intermediates, or degradation products, are known as structural analogues. The study of these analogues is crucial for a comprehensive understanding of the drug's behavior both in vitro and in vivo.

Significance of Pharmaceutical Impurity Research

The investigation of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing. globalresearchonline.net Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities. globalresearchonline.netresearchgate.net The presence of impurities, even in minute quantities, can potentially impact the efficacy and safety of a pharmaceutical product. globalpharmatek.com

Pharmaceutical impurity research serves several key purposes:

Safety Assurance: Unwanted chemicals could pose health risks.

Efficacy Maintenance: Impurities might interfere with the drug's intended therapeutic effect. globalpharmatek.com

Quality Control: A well-defined impurity profile is indicative of a well-controlled manufacturing process. globalresearchonline.netglobalpharmatek.com

Stability Assessment: The study of degradation products helps in determining appropriate storage conditions and shelf-life for the drug product. globalpharmatek.com

The process of impurity profiling involves the detection, identification, and quantification of each impurity present in a drug substance. globalpharmatek.com This often requires the development of sophisticated and validated analytical methods, such as high-performance liquid chromatography (HPLC). nih.govnih.gov

Overview of 3'-Desethoxy-drotaverine as a Drotaverine-Related Entity

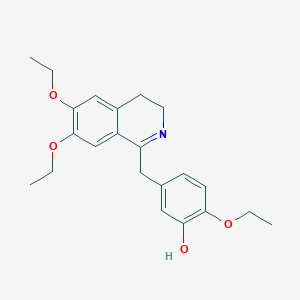

This compound is recognized as an impurity and a structural analogue of drotaverine. Its chemical name is 5-[(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol. clearsynth.comlgcstandards.com The "desethoxy" prefix in its name indicates the absence of an ethoxy group at the 3'-position of the benzylidene moiety when compared to the parent drotaverine molecule.

As a drotaverine-related entity, this compound is of interest to pharmaceutical scientists and regulatory agencies. Its presence in drotaverine API or formulated products must be monitored and controlled within acceptable limits. The synthesis and characterization of such impurities are essential for their use as reference standards in analytical method development and validation. clearsynth.comcleanchemlab.com These reference standards are crucial for accurately quantifying the level of the impurity in drug batches. nih.gov

Below are data tables detailing the chemical properties of this compound and its hydrochloride salt, as well as a comparison with the parent compound, drotaverine.

Table 1: Chemical Identification of this compound and its Hydrochloride Salt

| Attribute | This compound | This compound Hydrochloride |

| IUPAC Name | 5-[(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol | 5-[(6,7-diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-2-ethoxy-phenol hydrochloride (1:1) |

| CAS Number | 85475-88-3 | 85475-87-2 |

| Molecular Formula | C22H27NO4 | C22H28ClNO4 |

| Molecular Weight | 369.45 g/mol | 405.92 g/mol |

| Synonyms | 5-((6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)methyl)-2-ethoxyphenol | Phenol, 5-[(6,7-diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-2-ethoxy-, hydrochloride (1:1) |

| Data sourced from multiple references. clearsynth.comlgcstandards.comcalpaclab.comsimsonpharma.com |

Table 2: Comparison of Drotaverine and this compound

| Feature | Drotaverine | This compound |

| CAS Number | 14009-24-6 | 85475-88-3 |

| Molecular Formula | C24H31NO4 | C22H27NO4 |

| Molecular Weight | 397.51 g/mol | 369.45 g/mol |

| Key Structural Difference | Contains a diethoxybenzylidene group | Lacks one ethoxy group on the benzylidene ring |

| Data sourced from multiple references. nih.govcalpaclab.comdrugfuture.comsynzeal.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-4-25-20-8-7-15(12-19(20)24)11-18-17-14-22(27-6-3)21(26-5-2)13-16(17)9-10-23-18/h7-8,12-14,24H,4-6,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCPONDQAUFBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Derivatization Approaches

Synthetic Methodologies for 3'-Desethoxy-drotaverine

The chemical synthesis of this compound can be approached by adapting established methods for the synthesis of drotaverine and other isoquinoline (B145761) derivatives. The core of these syntheses typically involves the construction of the isoquinoline skeleton followed by the attachment of the substituted benzyl (B1604629) group.

While a specific, detailed synthesis of this compound is not widely published in readily available scientific literature, a plausible pathway can be extrapolated from the known synthesis of drotaverine. The key difference in the synthesis of this compound lies in the use of a precursor that lacks the ethoxy group at the 3' position of the benzyl moiety.

A general and adaptable method for the synthesis of isoquinoline derivatives is the Bischler-Napieralski reaction. This reaction involves the cyclization of a β-phenylethylamine derivative to a 3,4-dihydroisoquinoline (B110456), which can then be further modified. For this compound, the synthesis would likely begin with the acylation of a suitably substituted phenylethylamine, followed by cyclization and subsequent condensation with the appropriate benzyl derivative.

Proposed Synthetic Pathway:

Preparation of the Dihydroisoquinoline Intermediate: The synthesis would commence with the preparation of 3,4-diethoxyphenethylamine. This intermediate is then acylated with an appropriate acid chloride or anhydride (B1165640) to form an amide.

Bischler-Napieralski Cyclization: The resulting amide undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield the corresponding 3,4-dihydroisoquinoline derivative.

Condensation with the Benzyl Moiety: The final step involves the condensation of the dihydroisoquinoline intermediate with a 4-ethoxybenzyl derivative. This step is crucial for introducing the desethoxy-benzyl group at the 1-position of the isoquinoline ring.

The primary precursors for the synthesis of this compound are crucial for the successful construction of the target molecule. Based on the proposed synthetic pathway, the key precursors are:

3,4-Diethoxyphenethylamine: This precursor forms the core of the isoquinoline ring system.

4-Ethoxybenzyl Chloride or a related derivative: This precursor provides the substituted benzyl group that is attached to the isoquinoline core.

The synthesis of these precursors is well-established in organic chemistry. 3,4-Diethoxyphenethylamine can be prepared from 3,4-diethoxybenzaldehyde (B1346580) through various synthetic routes, including the Henry reaction followed by reduction. 4-Ethoxybenzyl chloride can be synthesized from 4-ethoxybenzyl alcohol by reaction with a chlorinating agent.

The following table summarizes the key precursors and their roles in the synthesis:

| Precursor | Role in Synthesis |

| 3,4-Diethoxyphenethylamine | Forms the isoquinoline core |

| 4-Ethoxybenzyl Chloride | Provides the 4-ethoxybenzyl moiety |

| Phosphorus Oxychloride (POCl₃) | Catalyst for the Bischler-Napieralski cyclization |

Biosynthetic Origin and Proposed Formation Pathways

While this compound is recognized as an impurity in the synthesis of drotaverine, its potential formation through biological processes, particularly as a metabolite of drotaverine, is also a subject of scientific interest.

The metabolism of drotaverine in vivo has been studied, and several metabolites have been identified, primarily involving O-dealkylation and hydroxylation. Although this compound has not been explicitly identified as a major metabolite in these studies, its formation can be hypothesized through a minor metabolic pathway.

The most plausible biotransformation route for the formation of this compound from drotaverine would be O-de-ethoxylation at the 3' position of the benzyl ring. This reaction would be catalyzed by cytochrome P450 (CYP) enzymes in the liver. This metabolic pathway is a common route for the biotransformation of xenobiotics containing ether linkages.

The proposed biotransformation can be summarized as follows:

Drotaverine → [CYP450-mediated O-de-ethoxylation] → this compound + Ethanal

Further research, including in vitro studies with human liver microsomes and in vivo metabolic profiling using high-resolution mass spectrometry, would be necessary to confirm this hypothetical biotransformation route and to identify the specific CYP isozymes involved.

Preparation of Isotopically Labeled Analogues

Isotopically labeled analogues of this compound are invaluable tools for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative bioanalytical methods. The synthesis of such labeled compounds requires the introduction of a stable or radioactive isotope at a specific position in the molecule.

Commonly used isotopes for this purpose include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). The choice of isotope and its position in the molecule depends on the intended application.

General Strategies for Isotopic Labeling:

Starting from Labeled Precursors: The most straightforward approach is to use a commercially available isotopically labeled precursor in the synthetic pathway. For example, a deuterated or ¹³C-labeled version of 4-ethoxybenzyl chloride could be used to introduce the label into the benzyl moiety of this compound.

Isotope Exchange Reactions: For the introduction of deuterium, hydrogen-deuterium exchange reactions can be employed on the final compound or a late-stage intermediate. These reactions are typically catalyzed by an acid or a base in the presence of a deuterium source, such as deuterated water (D₂O) or a deuterated solvent.

Custom Synthesis: In cases where labeled precursors are not readily available, a custom synthesis route may be required to introduce the isotope at a desired position. This often involves more complex multi-step syntheses.

The following table outlines potential isotopic labeling strategies for this compound:

| Isotope | Labeling Position | Potential Method |

| ²H (D) | Aromatic rings or ethoxy groups | Hydrogen-deuterium exchange or use of deuterated precursors |

| ¹³C | Specific carbon atoms in the isoquinoline or benzyl rings | Synthesis starting from a ¹³C-labeled precursor |

| ¹⁵N | Nitrogen atom of the isoquinoline ring | Use of a ¹⁵N-labeled amine precursor in the synthesis |

The successful preparation of isotopically labeled this compound requires careful planning of the synthetic route and rigorous purification to ensure high isotopic enrichment and chemical purity. The final labeled compound must be thoroughly characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the position and extent of labeling.

Advanced Analytical Science for Characterization and Quantitation

Spectroscopic Techniques for Structural Elucidation and Confirmation

Detailed experimental data from spectroscopic analyses for the structural elucidation and confirmation of 3'-Desethoxy-drotaverine is not extensively available in the public scientific literature. While this compound is listed by several chemical suppliers, comprehensive spectral data is often proprietary and not publicly disclosed. The following sections outline the standard spectroscopic techniques that would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Specific ¹H NMR and ¹³C NMR spectral data for this compound, including chemical shifts, coupling constants, and signal assignments, are not available in published research. Such data would be crucial for the unambiguous confirmation of its molecular structure, which differs from the parent compound, drotaverine, by the absence of an ethoxy group at the 3' position of the benzylidene moiety. A complete spectral assignment would require one- and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC).

Mass Spectrometry (MS) and Fragmentation Studies

Detailed mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass determination and tandem MS (MS/MS) for fragmentation analysis of this compound, is not publicly documented. This information would be essential for confirming its elemental composition (C₂₂H₂₇NO₄) and for proposing a fragmentation pathway to further corroborate its structure.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Characterization

Specific Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound are not found in the available literature.

IR Spectroscopy: An experimental IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule, such as C-H stretching (aromatic and aliphatic), C=N stretching of the dihydroisoquinoline ring, C-O stretching of the ethoxy and hydroxyl groups, and aromatic C=C bending vibrations.

UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., methanol (B129727) or ethanol) would reveal the wavelengths of maximum absorption (λmax), reflecting the electronic transitions within the chromophoric system of the molecule. This data is useful for quantitative analysis and for comparison with related compounds.

Chromatographic Separation Techniques for Purity and Impurity Profiling

While several chromatographic methods have been developed for drotaverine and its impurities, specific methods validated for the separation and quantification of this compound are not detailed in the scientific literature.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

There are no published, validated High-Performance Liquid Chromatography (HPLC) methods specifically developed for the analysis of this compound. A validated method would require detailed information on the stationary phase (column), mobile phase composition and gradient, flow rate, detection wavelength, and validation parameters such as linearity, accuracy, precision, and specificity, in accordance with ICH guidelines.

Gas Chromatography (GC) Applications

Information regarding the application of Gas Chromatography (GC) for the analysis of this compound is not available. Due to the relatively high molecular weight and polarity of the compound, GC analysis would likely require derivatization to increase its volatility and thermal stability.

Thin-Layer Chromatography (TLC) Approaches

Thin-Layer Chromatography (TLC) serves as a valuable analytical tool for the separation and identification of drotaverine and its related compounds, including this compound. This technique is particularly useful for rapid screening, identity tests, and monitoring the progress of chemical reactions during drug synthesis. While specific, detailed TLC methods exclusively for this compound are not extensively documented in publicly available literature, general chromatographic principles for related alkaloids like papaverine (B1678415) can be adapted.

The separation on a TLC plate relies on the differential partitioning of compounds between the stationary phase and the mobile phase. For compounds like drotaverine and its impurities, a silica (B1680970) gel plate is commonly employed as the stationary phase. The choice of the mobile phase is critical for achieving effective separation. A solvent system typically consisting of a mixture of a non-polar solvent and a more polar solvent, with potential addition of a small amount of a basic modifier like ammonia (B1221849), is often effective. The ammonia helps to prevent the tailing of basic compounds on the acidic silica gel surface.

Detection of the separated spots can be achieved by examining the plate under ultraviolet (UV) light, typically at 254 nm, if the compounds are UV-active. Further visualization can be accomplished using various staining reagents. The resulting Rf (retardation factor) value for this compound would be compared against that of a known reference standard for identification.

Table 1: Illustrative Thin-Layer Chromatography (TLC) Parameters for Separation of Drotaverine-Related Compounds

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Chloroform:Methanol) with a basic modifier (e.g., Ammonia solution) |

| Sample Application | Applied as bands or spots using a capillary tube or automated applicator |

| Development | Ascending chromatography in a saturated chamber |

| Detection | UV irradiation at 254 nm; Application of a suitable staining reagent |

Role as a Reference Standard in Pharmaceutical Quality Control and Development

This compound is a known impurity and a critical reference standard in the pharmaceutical industry. Its primary role is in the quality control (QC) and development of drug products containing drotaverine hydrochloride. As a reference material, it provides a benchmark for the identification and quantification of this specific impurity, ensuring that the final drug product meets the stringent purity and quality requirements set by regulatory authorities. The availability of high-quality, well-characterized this compound reference standards is essential for manufacturers performing routine analysis, stability studies, and validation of analytical methods.

Applications in Analytical Method Development and Validation

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical manufacturing. Reference standards of known impurities, such as this compound, are indispensable for this process. They are extensively used in the development and validation of stability-indicating chromatographic methods, most notably High-Performance Liquid Chromatography (HPLC), for drotaverine.

During method development, this compound is used to optimize the chromatographic conditions to ensure adequate separation from the active pharmaceutical ingredient (API), drotaverine, and other potential impurities.

For method validation, as stipulated by International Council for Harmonisation (ICH) guidelines, the reference standard is crucial for establishing several key performance parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. Spiking the sample with this compound and other impurities demonstrates that the method can separate them from each other and from the main drug substance.

Accuracy: The reference standard is used to prepare solutions of known concentrations, which are then added to the sample matrix. The recovery percentage is calculated to determine the accuracy of the method.

Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. The reference standard is used to prepare samples for repeatability and intermediate precision studies.

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated using a series of dilutions of the this compound reference standard.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The reference standard is used to determine the lowest concentration of the impurity that can be reliably detected and quantified by the analytical method.

Table 2: Role of this compound in Analytical Method Validation Parameters

| Validation Parameter | Application of this compound Reference Standard |

| Specificity | Used to confirm resolution from drotaverine and other impurities in spiked samples. |

| Linearity | Preparation of calibration curves over a specified concentration range. |

| Accuracy | Spiking of placebo and drug product to perform recovery studies. |

| Precision | Analysis of multiple preparations of spiked samples to assess repeatability and intermediate precision. |

| LOD & LOQ | Determination of the minimum concentration that can be detected and quantified. |

| Robustness | Used in solutions to test the method's performance under deliberately varied conditions. |

Establishment of Pharmacopeial Traceability

Pharmacopeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), establish the official public standards for medicines and other articles. While drotaverine hydrochloride is official in some national pharmacopeias, such as the Polish Pharmacopoeia, the control of its impurities is a universal requirement for ensuring drug quality.

The establishment of pharmacopeial traceability for an impurity like this compound involves its use as a reference standard to meet the requirements of pharmacopeial monographs. Analytical methods used for quality control must be demonstrated to be suitable for their intended purpose, which includes the ability to control specified and unspecified impurities within the limits defined by the pharmacopeia.

Using a well-characterized reference standard of this compound allows laboratories to:

Properly identify and quantify this impurity in drotaverine API and finished products.

Perform system suitability tests to ensure the chromatographic system is working correctly before analyzing samples.

Demonstrate that their analytical methods meet or exceed the requirements set forth in pharmacopeial monographs.

Suppliers of reference standards often provide materials that are traceable to pharmacopeial standards, ensuring consistency and reliability in analytical results across different laboratories and manufacturing sites. This traceability is fundamental to regulatory compliance and to the global supply of safe and effective medicines.

Structure Activity Relationship Sar and Molecular Design Studies

Comparative Structural Analysis with Parent Drotaverine

Drotaverine, a well-established antispasmodic agent, serves as a crucial reference for understanding the structural nuances of 3'-Desethoxy-drotaverine. researchgate.netnih.gov The primary structural difference lies in the absence of the ethoxy group at the 3' position of the benzylidene moiety in this compound. This seemingly minor modification can significantly influence the molecule's physicochemical properties and its interaction with biological targets.

The four ethoxy groups in drotaverine contribute to its lipophilicity and may be involved in crucial hydrophobic interactions within the binding pocket of its target enzyme, phosphodiesterase-4 (PDE4). The removal of the 3'-ethoxy group in this compound introduces a region of altered electronic and steric character. This modification could impact the molecule's:

Binding Affinity: The loss of a potential hydrophobic interaction or the introduction of a polar hydrogen-bonding capability (if the ethoxy group is replaced by a hydroxyl group, for instance) could either enhance or diminish binding to the target receptor.

Selectivity: The altered substitution pattern might influence the compound's selectivity for different PDE isoenzymes or other potential off-target proteins.

Metabolic Stability: The ethoxy groups of drotaverine are known sites of metabolism. nih.gov The absence of the 3'-ethoxy group would inherently alter its metabolic profile, potentially leading to a different pharmacokinetic profile.

A comparative analysis of the key structural features is presented in the table below.

| Feature | Drotaverine | This compound | Implication of Difference |

| Core Scaffold | 1-(3,4-diethoxybenzylidene)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline | 1-(4-ethoxybenzylidene)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline (hypothetical) | Core structure responsible for basic pharmacophore is retained. |

| Substitution at 3' | Ethoxy group | Hydrogen atom (or other substituent) | Alters lipophilicity, steric bulk, and potential for hydrogen bonding in this region of the molecule. |

| Molecular Weight | 397.5 g/mol | Lower than drotaverine | May influence absorption and distribution properties. |

| Polar Surface Area | Likely higher due to four ether oxygens | Potentially lower depending on the substituent | Can affect membrane permeability and oral bioavailability. |

Computational Chemistry and Molecular Modeling for Predictive Analysis

In the absence of extensive empirical data for this compound, computational chemistry and molecular modeling serve as invaluable tools for predictive analysis. These in silico methods allow for the theoretical evaluation of its interactions with biological targets and the prediction of the activities of its analogues.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions. jddhs.comiomcworld.org For this compound, docking studies would typically involve modeling its interaction with the catalytic domain of PDE4, the known target of drotaverine.

These studies could elucidate:

Binding Mode: How this compound fits into the active site of PDE4 compared to drotaverine.

Key Interactions: The specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. The absence of the 3'-ethoxy group might lead to a different set of interactions.

Binding Energy: A calculated estimation of the binding affinity, which can be used to rank potential analogues.

A hypothetical docking study summary is presented below, illustrating the type of data generated.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Drotaverine | PDE4B | -9.5 | Gln369, Asn321, Ile336 |

| This compound | PDE4B | -8.8 | Gln369, Asn321 |

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. japsonline.comjapsonline.com For this compound and its potential analogues, a QSAR model could be developed to predict their PDE4 inhibitory activity.

The process would involve:

Data Set Generation: Synthesizing and testing a series of analogues of this compound with diverse substituents.

Descriptor Calculation: Calculating various molecular descriptors for each analogue, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation that relates the descriptors to the observed biological activity. scienceopen.com

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

A representative QSAR equation might look like: log(1/IC50) = 0.5 * logP - 0.2 * MW + 0.8 * H-bond_donors + constant

This model could then be used to predict the activity of unsynthesized analogues, prioritizing the synthesis of compounds with the highest predicted potency.

Design and Synthesis of Novel this compound Analogues

The insights gained from SAR analysis and computational modeling can guide the rational design and synthesis of novel analogues of this compound with potentially improved properties. The synthesis of such analogues would likely follow established synthetic routes for drotaverine and other isoquinoline (B145761) derivatives. google.comgoogle.com

A general synthetic strategy might involve the condensation of a substituted phenylethylamine with a substituted phenylacetic acid, followed by cyclization to form the dihydroisoquinoline core. For this compound analogues, the key starting material would be 4-ethoxyphenylacetic acid or a related derivative.

The design of novel analogues could focus on several strategies:

Substitution at the 3' Position: Introducing a variety of small, electron-donating, or electron-withdrawing groups at the 3' position to probe the steric and electronic requirements for optimal activity.

Modification of the Ethoxy Groups: Replacing the remaining ethoxy groups with other alkoxy groups of varying chain lengths or with more polar substituents to modulate solubility and metabolic stability.

Alterations to the Isoquinoline Core: Modifying the isoquinoline ring system to explore different conformational constraints and potential interactions with the target.

The following table outlines some proposed analogues and the rationale for their design.

| Analogue | Modification from this compound | Rationale |

| Analogue 1 | 3'-Hydroxy substitution | Introduce a hydrogen bond donor to potentially interact with polar residues in the binding site. |

| Analogue 2 | 3'-Fluoro substitution | A small, lipophilic, and electron-withdrawing group to probe electronic effects. |

| Analogue 3 | 6,7-Dimethoxy substitution | Alter the electronic properties and potential metabolism at the isoquinoline core. |

| Analogue 4 | N-oxide formation | Increase polarity and potentially alter the pharmacokinetic profile. |

The synthesis and biological evaluation of these rationally designed analogues would provide valuable data to further refine the SAR and advance the development of this class of compounds.

Based on a comprehensive search, there is a significant lack of specific preclinical pharmacological and mechanistic data for the compound this compound in publicly available scientific literature. The vast majority of research focuses on its parent compound, drotaverine.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the requested outline for this compound. The required in vitro data on its specific enzyme inhibition profile, cellular pathway analysis, and mechanisms of smooth muscle relaxation are not available. Information on drotaverine cannot be substituted, as per the explicit instructions to focus solely on this compound.

Preclinical Pharmacological and Mechanistic Investigations

In Vitro Cellular Pathway Analysis

Investigation of Ion Channel Modulation in Cellular Systems

There is currently no available scientific literature detailing the investigation of 3'-Desethoxy-drotaverine's effects on ion channels in cellular systems. While the parent compound, drotaverine, is known to exhibit some calcium channel blocking properties in addition to its primary mechanism as a phosphodiesterase-4 (PDE4) inhibitor, it is unknown whether this compound shares these characteristics or possesses a unique ion channel modulation profile. Without experimental data from techniques such as patch-clamp electrophysiology or fluorescent ion flux assays, any description of its activity in this area would be purely speculative.

Ex Vivo Organ and Tissue Studies

Evaluation of Spasmolytic Effects in Isolated Smooth Muscle Preparations

Detailed research findings on the spasmolytic effects of this compound in isolated smooth muscle preparations are not present in the current body of scientific literature. Standard ex vivo models, such as guinea pig ileum, tracheal strips, or aortic rings, which are typically used to assess the relaxant properties of spasmolytic agents, have not been reported in studies involving this specific compound. Consequently, there is no data to construct tables or provide a detailed account of its potency or efficacy in alleviating smooth muscle contractions induced by various spasmogens.

Preclinical Metabolic Fate and Biotransformation Studies

In Vitro Metabolic Stability Assessments in Hepatic Systems (e.g., liver microsomes, hepatocytes)

No publicly available studies have assessed the in vitro metabolic stability of 3'-Desethoxy-drotaverine. Typically, such assessments involve incubating the compound with hepatic systems like liver microsomes or hepatocytes from various species (e.g., rat, mouse, human) to predict its metabolic clearance in the liver. solvobiotech.comnuvisan.com These assays measure the rate at which the parent compound is eliminated over time, allowing for the calculation of key parameters such as in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.comnih.gov This data is crucial for ranking compounds in early drug discovery and predicting their in vivo hepatic extraction ratios. solvobiotech.comnih.gov

Identification of Primary and Secondary Metabolic Pathways (e.g., desethylation, glucuronidation)

Specific primary and secondary metabolic pathways for this compound have not been documented in the scientific literature. The identification of metabolic pathways involves characterizing the chemical transformations a compound undergoes. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules like glucuronic acid or sulfate to increase water solubility and facilitate excretion. openaccessjournals.comnih.gov

Characterization of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 isoenzymes)

There is no information available to characterize the specific enzyme systems, such as Cytochrome P450 (CYP) isoenzymes, responsible for the biotransformation of this compound. Drug metabolism is predominantly carried out by CYP enzymes, particularly those in families 1, 2, and 3, which are responsible for metabolizing a vast majority of clinical drugs. nih.govnih.gov Studies using recombinant human CYP enzymes or specific chemical inhibitors help to identify the key isoenzymes (e.g., CYP3A4, CYP2D6) involved in a compound's metabolism. drugbank.commedsafe.govt.nz

Application of Stable Isotope Labeling in Metabolic Research

No published research describes the use of stable isotope labeling to investigate the metabolism of this compound. This technique involves incorporating stable isotopes (e.g., ¹³C, ²H, ¹⁵N) into the drug molecule. nih.govnih.gov This labeling allows researchers to easily distinguish the drug and its metabolites from endogenous compounds in complex biological samples using mass spectrometry or NMR spectroscopy. nih.gov It is a powerful tool for metabolite identification, pathway discovery, and quantifying metabolic flux without the use of radioactive materials. nih.govdntb.gov.ua

Preclinical Excretion Profiles in Animal Models (e.g., biliary, renal elimination)

The preclinical excretion profiles of this compound and its metabolites in any animal models have not been reported in the available literature. Excretion studies are fundamental to understanding how a drug and its metabolites are eliminated from the body. These studies, often conducted in species like rats or mice, quantify the presence of the compound and its metabolites in urine and feces over time to determine the primary routes of elimination, such as renal or biliary excretion. nih.gov

Preclinical Toxicological Research and Impurity Assessment

In Vitro Genotoxicity and Mutagenicity Evaluations

In vitro genotoxicity and mutagenicity assays are fundamental in preclinical safety assessment to identify substances that can induce genetic damage. eco-vector.com Such damage can include gene mutations and chromosomal aberrations, which may have carcinogenic potential. nih.gov For a specific impurity like 3'-Desethoxy-drotaverine, a battery of tests is typically employed to assess its genotoxic and mutagenic potential.

Standard in vitro genotoxicity tests often include:

Bacterial Reverse Mutation Assay (Ames Test): This assay uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations. nih.gov

In Vitro Mammalian Cell Gene Mutation Test: This test is used to detect gene mutations in mammalian cells, such as the mouse lymphoma assay (MLA) or the HPRT test.

In Vitro Chromosomal Aberration Test: This assay assesses the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells. nih.gov

In Vitro Micronucleus Test: This test detects damage to chromosomes or the mitotic apparatus in cells.

Table 1: Standard In Vitro Genotoxicity and Mutagenicity Assays

| Assay Type | Endpoint Measured | Typical Cell/Organism Used |

|---|---|---|

| Bacterial Reverse Mutation Assay | Gene mutation | Salmonella typhimurium, Escherichia coli |

| Mammalian Cell Gene Mutation Test | Gene mutation | Mouse lymphoma L5178Y cells, CHO cells |

| Chromosomal Aberration Test | Chromosomal damage | Human lymphocytes, CHO cells |

In Vitro Cytotoxicity and Cell Viability Assays

In vitro cytotoxicity assays are crucial for determining the concentration at which a substance may cause cell damage or death. thermofisher.com These assays measure various cellular functions, such as membrane integrity, metabolic activity, and cell proliferation, to assess the viability of cells after exposure to the test compound. nih.gov Common methods include the MTT, MTS, and neutral red uptake assays. scielo.br

The evaluation of this compound in a panel of cell lines would provide essential information about its cytotoxic potential. However, specific studies detailing the in vitro cytotoxicity and cell viability of this compound are not publicly available. The general approach involves exposing cultured cells to a range of concentrations of the impurity and measuring the cellular response. hilarispublisher.com The results are typically expressed as the IC50 (the concentration that inhibits 50% of cell growth) or CC50 (the concentration that causes 50% cytotoxicity). scielo.br

Table 2: Common In Vitro Cytotoxicity and Cell Viability Assays

| Assay | Principle | Endpoint |

|---|---|---|

| MTT Assay | Mitochondrial reductase activity | Colorimetric measurement of formazan |

| Neutral Red Uptake Assay | Lysosomal integrity | Spectrophotometric measurement of dye uptake |

| LDH Release Assay | Cell membrane damage | Enzymatic measurement of lactate (B86563) dehydrogenase |

| ATP Assay | Metabolic activity | Luminescent measurement of ATP levels |

Impurity Threshold Determination and Control Strategies in Pharmaceutical Manufacturing

The control of impurities in pharmaceutical products is governed by regulatory guidelines from bodies such as the International Council for Harmonisation (ICH). europa.eufda.gov These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. europa.eu

The process for establishing control over an impurity like this compound involves:

Reporting Threshold: The level above which an impurity must be reported in the drug substance specification. fda.gov

Identification Threshold: The level above which the structure of an impurity must be determined. fda.gov

Qualification Threshold: The level above which an impurity must be assessed for its biological safety. europa.eu

If the level of this compound exceeds the qualification threshold, toxicological studies are required to demonstrate its safety. The control strategy in pharmaceutical manufacturing aims to keep the level of such impurities below these established thresholds. This is achieved through optimization of the synthetic process, purification steps, and implementation of appropriate analytical methods for monitoring. americanpharmaceuticalreview.com Studies on the degradation of drotaverine under various stress conditions help in understanding the formation of impurities and developing stable formulations. derpharmachemica.comresearchgate.netderpharmachemica.com

Table 3: ICH Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day (whichever is lower) | 0.15% or 1.0 mg per day (whichever is lower) |

Future Directions and Advanced Research Perspectives

Development of Next-Generation Analogues and Lead Optimization

The process of lead optimization is a critical phase in drug discovery that aims to refine the chemical structure of a lead compound to enhance its therapeutic properties while minimizing undesirable effects. danaher.comresearchgate.net For drotaverine and its analogues, future lead optimization strategies will likely focus on improving potency, selectivity, and pharmacokinetic profiles. nih.govchemrxiv.org

A key strategy involves the detailed analysis of the structure-activity relationships (SAR) of existing compounds, including impurities like 3'-Desethoxy-drotaverine. patsnap.com Understanding how the absence of a 3'-ethoxy group affects the molecule's properties can provide valuable insights for designing new analogues. Medicinal chemistry techniques such as bioisosteric replacement (substituting a functional group with a chemically similar one) and scaffold hopping (altering the core structure while maintaining key functionalities) can be employed to create novel compounds with potentially improved attributes. patsnap.com

The main goals of these optimization efforts would be to:

Enhance Target Selectivity: Modify the structure to increase affinity for the target enzyme (phosphodiesterase IV) while reducing off-target effects.

Improve ADMET Properties: Optimize the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound to ensure it reaches its target effectively and is cleared from the body safely. danaher.com

Reduce Impurity Formation: Design synthetic routes and molecular structures that are inherently more stable and less prone to forming impurities during synthesis and storage.

This iterative cycle of designing, synthesizing, and testing new analogues is fundamental to developing a successful next-generation drug candidate. researchgate.netpatsnap.com

Advanced Computational and In Silico Screening Methodologies

In recent years, computational or in silico methods have become indispensable tools in accelerating the drug discovery process by reducing time and cost. nih.gov These approaches are particularly valuable in the lead optimization phase for predicting the properties of novel compounds before they are synthesized. danaher.com

Future research on this compound and related structures will increasingly rely on a variety of computational tools:

Molecular Docking: This technique predicts how a compound binds to the 3D structure of a protein target. It can be used to screen virtual libraries of drotaverine analogues to identify those with the highest binding affinity and most favorable interactions. patsnap.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. patsnap.com These models can be used to predict the potency of new, unsynthesized analogues.

Pharmacokinetic Modeling: Software platforms like GastroPlus™ and Simcyp™ can simulate the absorption, distribution, metabolism, and excretion (ADMET) of a drug in the body, helping to predict its pharmacokinetic profile early in development. japsonline.com

Toxicity Prediction: In silico toxicology tools can assess the potential for a compound to cause adverse effects, including genotoxicity, which is a critical consideration for impurities. researchgate.net

These computational strategies enable researchers to prioritize the most promising candidates for synthesis and experimental testing, making the drug development process more efficient and targeted. rsc.org

Table 1: Application of In Silico Methodologies in Drug Discovery

| Methodology | Application in Research on Drotaverine Analogues | Potential Benefits |

| Molecular Docking | Predict binding modes and affinity of new analogues to the phosphodiesterase IV (PDE4) enzyme. | Prioritize compounds with high potency; guide structural modifications for improved binding. |

| QSAR Modeling | Predict the biological activity and pharmacokinetic properties of virtual compounds based on their structure. | Accelerate the identification of promising leads without immediate synthesis. patsnap.com |

| ADMET Prediction | Simulate the absorption, distribution, metabolism, excretion, and toxicity profiles of new analogues. | Early identification of candidates with poor "drug-like" properties; reduce late-stage failures. researchgate.net |

| Virtual Screening | Screen large databases of chemical compounds to identify novel scaffolds with potential antispasmodic activity. | Discover new chemical entities with potentially better properties than existing compounds. nih.gov |

Application of Omics Technologies for Comprehensive Mechanistic Understanding

Omics technologies, which involve the large-scale study of biological molecules, offer a powerful approach to understanding the complex mechanisms of drug action and toxicity. nih.gov The application of genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of how drotaverine and its impurities, such as this compound, affect biological systems at a molecular level. biobide.comnih.gov

Proteomics: This involves the study of the complete set of proteins in a cell or organism. biobide.com Mass spectrometry-based proteomics can be used to identify the direct protein targets of a drug and to understand how the drug alters protein expression and signaling pathways. youtube.com This can help validate the mechanism of action and uncover potential off-target effects.

Metabolomics: This is the study of metabolites within a biological system. By analyzing changes in the metabolome after exposure to a compound, researchers can gain insights into its effects on metabolic pathways and identify biomarkers of efficacy or toxicity. biobide.com

Transcriptomics: This technique analyzes the complete set of RNA transcripts in a cell, revealing how a compound affects gene expression. biobide.com It can help to understand the cellular response to a drug and its impurities.

Single-Cell Multi-omics: Recent advances allow for the application of omics technologies at the single-cell level. This provides a much higher resolution of cellular responses, which is particularly useful for studying heterogeneous tissues. nih.gov

By integrating data from these different omics layers, researchers can build comprehensive models of a drug's biological effects, leading to a deeper understanding of its therapeutic mechanisms and potential side effects. researchgate.net

Impact of Impurities on Drug Product Stability and Performance

The presence of impurities in an active pharmaceutical ingredient (API) or final drug product is a critical concern for regulatory authorities, as it can impact both safety and efficacy. veeprho.comrroij.com Impurities like this compound can be formed during synthesis or as degradation products when the drug is exposed to stress conditions such as heat, humidity, light, or reactive chemicals. veeprho.comnih.gov

Forced degradation studies are essential to understand the stability of a drug substance. researchgate.net These studies involve subjecting the drug to harsh conditions (e.g., strong acids, bases, oxidizing agents) to deliberately induce degradation. nih.govresearchgate.net This helps to:

Identify potential degradation products that could form during storage.

Elucidate the degradation pathways of the molecule.

Develop stability-indicating analytical methods that can separate the drug from its impurities and degradation products. nih.gov

Emerging Analytical Technologies for Complex Impurity Profiling

The accurate detection, identification, and quantification of impurities require sophisticated analytical techniques. biomedres.us While traditional methods like High-Performance Liquid Chromatography (HPLC) are still widely used, emerging technologies offer greater sensitivity, resolution, and specificity for complex impurity profiling. ijprajournal.com

The future of impurity analysis for compounds like this compound will likely involve the increased use of hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry. biomedres.usnih.gov

Table 2: Advanced Analytical Techniques for Impurity Profiling

| Technique | Description | Advantages for Impurity Profiling |

| UPLC (Ultra-Performance Liquid Chromatography) | A high-resolution version of HPLC that uses smaller column particles to achieve faster and more efficient separations. | Improved resolution of closely related impurities; higher throughput. nih.gov |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Couples the separation of LC with the mass analysis of MS, allowing for the determination of the molecular weight of impurities. | Highly sensitive and specific; enables the identification of unknown impurities. ijprajournal.comnih.gov |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Used for the analysis of volatile and semi-volatile impurities, such as residual solvents from the manufacturing process. | Excellent for identifying and quantifying volatile organic impurities. nih.gov |

| LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) | Combines LC separation with NMR spectroscopy to provide detailed structural information about impurities directly. | Provides unambiguous structure elucidation of unknown impurities without the need for isolation. rroij.com |

| HRMS (High-Resolution Mass Spectrometry) | Provides highly accurate mass measurements, allowing for the determination of the elemental composition of an impurity. | Enables confident identification of unknown compounds by providing their chemical formula. nih.gov |

These advanced analytical methods are crucial for meeting the stringent requirements of regulatory agencies and ensuring the quality and safety of pharmaceutical products. rroij.com

Q & A

Q. What computational approaches predict the physicochemical properties of this compound for formulation development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.